

GPR171 Activation Assay Using Mouse BigLEN: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

Introduction

G protein-coupled receptor 171 (GPR171) is a Class A GPCR that has been identified as the endogenous receptor for the neuropeptide BigLEN.[1][2][3] The GPR171/BigLEN signaling axis is implicated in a variety of physiological processes, including the regulation of food intake, anxiety, pain perception, and T-cell activation.[1][4][5] As such, GPR171 represents a promising therapeutic target for a range of disorders. These application notes provide detailed protocols for assays designed to investigate the activation of GPR171 by its murine ligand, BigLEN.

GPR171 couples to inhibitory Gαi/o proteins.[1][2] Activation of the receptor by BigLEN leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels, and the modulation of downstream signaling cascades such as the ERK1/2 pathway.[1][6] This document outlines key in vitro assays to characterize the pharmacological activity of mouse BigLEN and other potential modulators at the GPR171 receptor.

Signaling Pathway and Experimental Workflow

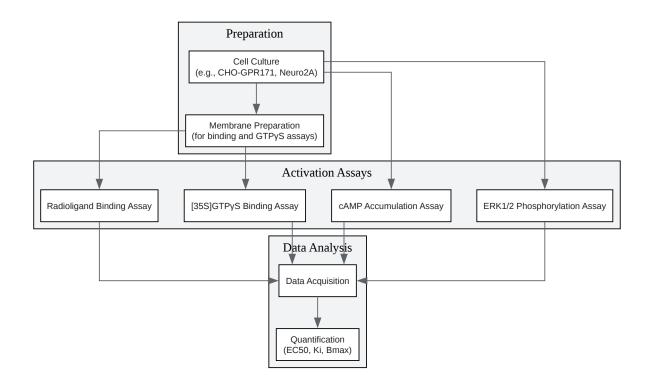
The following diagrams illustrate the GPR171 signaling cascade and a general workflow for assessing receptor activation.





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Caption: GPR171 Signaling Pathway.





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Caption: General Experimental Workflow.

Quantitative Data Summary

The following table summarizes the quantitative data for the interaction of BigLEN with GPR171 from various studies.



Paramete r	Ligand	Species	Assay Type	Cell/Tissu e Type	Value	Referenc e
Kd	[125I]Tyr- BigLEN	Mouse	Radioligan d Binding	Mouse Hypothala mus	~0.5 nM	[1][7]
Bmax	[125I]Tyr- BigLEN	Mouse	Radioligan d Binding	Wild-Type Mouse Hypothala mus	1.3 ± 0.03 pmol/mg	[1]
Bmax	[125I]Tyr- BigLEN	Mouse	Radioligan d Binding	proSAAS- KO Mouse Hypothala mus	1.8 ± 0.06 pmol/mg	[1]
EC50	BigLEN (rat)	Rat	[35S]GTPy S Binding	Rat Hypothala mic Membrane s	1.6 nM	[7]
EC50	BigLEN	Mouse	[35S]GTPy S Binding	Rat Hypothala mic Membrane s	Dose- dependent increase	[1]
IC50	MS21570 (Antagonist)	N/A	Not Specified	Not Specified	220 nM	[7]

Experimental Protocols Radioligand Binding Assay

This assay measures the direct interaction of a radiolabeled ligand with GPR171.

Materials:



- Membranes from cells expressing GPR171 (e.g., CHO-GPR171) or mouse hypothalamic tissue.
- [125I]Tyr-BigLEN (radioligand).
- Unlabeled mouse BigLEN.
- Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EGTA, 0.1% BSA, pH 7.4).
- Wash Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
- Glass fiber filters (e.g., Whatman GF/C).
- · Scintillation fluid and counter.

Protocol:

- Prepare membrane homogenates from GPR171-expressing cells or mouse hypothalamus.
- For saturation binding, incubate 100 µg of membrane protein with increasing concentrations of [125I]Tyr-BigLEN (e.g., 0-10 nM).[1]
- For competition binding, incubate 100 µg of membrane protein with a fixed concentration of [125I]Tyr-BigLEN (e.g., 3 nM) and increasing concentrations of unlabeled mouse BigLEN (e.g., 0-10 µM).[1]
- Define non-specific binding in the presence of a high concentration of unlabeled BigLEN (e.g., 1 μM).
- Incubate the reaction mixtures at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.
- Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
- Wash the filters rapidly with ice-cold Wash Buffer to remove unbound radioligand.
- Measure the radioactivity retained on the filters using a gamma counter.



• Analyze the data using non-linear regression to determine Kd, Bmax, and Ki values.

[35S]GTPyS Binding Assay

This functional assay measures the G protein activation following agonist binding to GPR171.

Materials:

- Membranes from cells expressing GPR171 or mouse hypothalamic tissue.
- [35S]GTPyS.
- GDP.
- Mouse BigLEN.
- GTPyS Binding Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).
- · Scintillation fluid and counter.

Protocol:

- Incubate 10 μg of membrane protein with GDP (e.g., 10 μM) in GTPyS Binding Buffer on ice for 15 minutes.[1]
- Add increasing concentrations of mouse BigLEN (e.g., 0-1 μM) to the reaction mixture.
- Initiate the reaction by adding [35S]GTPyS (e.g., 0.1 nM).
- Incubate at 30°C for 60 minutes.
- Terminate the reaction by rapid filtration through glass fiber filters.
- · Wash the filters with ice-cold wash buffer.
- Measure the radioactivity on the filters using a scintillation counter.



 Analyze the data to determine the EC50 and Emax for BigLEN-stimulated [35S]GTPyS binding. A dose-dependent increase in binding is indicative of agonist activity.[1]

CAMP Measurement Assay

This assay quantifies the inhibition of adenylyl cyclase activity upon GPR171 activation.

Materials:

- GPR171-expressing cells (e.g., CHO-GPR171).
- Forskolin.
- Mouse BigLEN.
- cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).

Protocol:

- Seed GPR171-expressing cells in a suitable plate format (e.g., 96-well plate) and grow to confluency.
- Pre-treat the cells with a phosphodiesterase inhibitor (if recommended by the assay kit) to prevent cAMP degradation.
- Stimulate the cells with a fixed concentration of forskolin (e.g., 40 μM) to induce cAMP production, along with increasing concentrations of mouse BigLEN (e.g., 0-10 μM).[1]
- Incubate for a specified time at 37°C (e.g., 30 minutes).[1]
- Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.
- A dose-dependent decrease in forskolin-stimulated cAMP levels indicates Gαi/o coupling and receptor activation by BigLEN.[1]

ERK1/2 Phosphorylation Assay

This assay measures the activation of the MAP kinase pathway downstream of GPR171.



Materials:

- GPR171-expressing cells (e.g., CHO-GPR171 or Neuro2A cells).[1]
- · Mouse BigLEN.
- Cell lysis buffer.
- Primary antibodies against phosphorylated ERK1/2 (pERK1/2) and total ERK1/2.
- Secondary antibody conjugated to a detectable marker (e.g., HRP, fluorophore).
- Western blot or ELISA reagents.

Protocol:

- Culture GPR171-expressing cells to near confluency.
- Serum-starve the cells for several hours to reduce basal ERK1/2 phosphorylation.
- Treat the cells with various concentrations of mouse BigLEN (e.g., 0-10 μM) for a short period (e.g., 2-5 minutes).[1]
- Lyse the cells in lysis buffer containing protease and phosphatase inhibitors.
- Determine the protein concentration of the lysates.
- Analyze the levels of pERK1/2 and total ERK1/2 using Western blotting or a cell-based ELISA.
- Quantify the band intensities or signal and normalize the pERK1/2 signal to the total ERK1/2 signal.
- An increase in the pERK1/2 to total ERK1/2 ratio indicates activation of the MAPK pathway by BigLEN.



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